Procurement Rationale: In Vivo Efficacy of Methylpiperazinyl-Substituted Benzophenones in Antimalarial Models
The introduction of a methylpiperazinyl moiety to the benzophenone scaffold was a critical structural modification that conferred in vivo antimalarial activity, a property absent in closely related benzophenone-based farnesyltransferase inhibitors lacking this group. [1] A specific compound in this class demonstrated an 80% survival rate in infected mice at day 115 post-infection when administered at a dose of 7 mg/kg/day. [2] This represents a significant improvement over previous benzophenone-based inhibitors from the same research program, which exhibited high in vitro potency but lacked any in vivo efficacy. [1]
| Evidence Dimension | In Vivo Antimalarial Activity (Survival) |
|---|---|
| Target Compound Data | 80% survival at day 115 (7 mg/kg/day) |
| Comparator Or Baseline | Benzophenone-based farnesyltransferase inhibitors without methylpiperazinyl substitution |
| Quantified Difference | Qualitative difference: Baseline compounds showed 'no in vivo activity' vs. 80% survival for the methylpiperazinyl-substituted series. |
| Conditions | Plasmodium berghei-infected mouse model; 7 mg/kg body weight/day administered i.p. |
Why This Matters
This evidence supports the selection of methylpiperazinyl-substituted benzophenones for in vivo proof-of-concept studies in malaria, where structurally similar analogs lacking this moiety have proven ineffective.
- [1] Kettler, K., Wiesner, J., Ortmann, R., Dahse, H. M., Jomaa, H., & Schlitzer, M. (2006). Antimalarial activity of methylpiperazinyl-substituted benzophenone-based farnesyltransferase inhibitors. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(1), 63-65. View Source
- [2] Ortmann, R., et al. (2008). Development of Benzophenone‐Based Farnesyltransferase Inhibitors as Novel Antimalarials. ChemMedChem, 3(11), 1745-1754. DOI: 10.1002/cmdc.200800043. View Source
